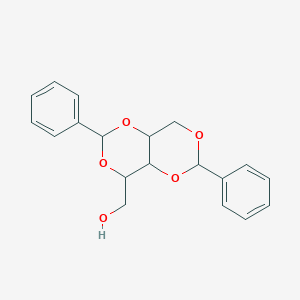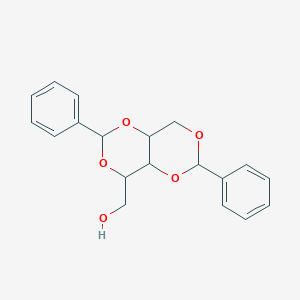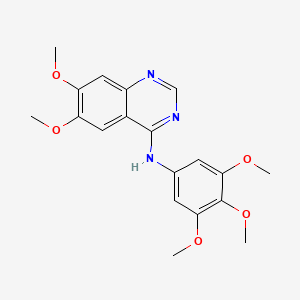
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a synthetic compound known for its interesting biological properties. It is part of the quinazoline family, which is known for its diverse pharmacological activities. The compound’s structure includes a quinazoline core with methoxy groups at positions 6 and 7, and a trimethoxyphenyl group attached to the nitrogen at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached to the nitrogen at position 4 through nucleophilic substitution reactions, often using trimethoxyphenyl halides as the electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethoxyphenyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of both quinazoline and trimethoxyphenyl moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
202475-54-5 |
|---|---|
Fórmula molecular |
C19H21N3O5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O5/c1-23-14-8-12-13(9-15(14)24-2)20-10-21-19(12)22-11-6-16(25-3)18(27-5)17(7-11)26-4/h6-10H,1-5H3,(H,20,21,22) |
Clave InChI |
RNCVPFCGSMNPPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)



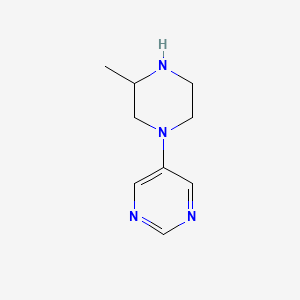
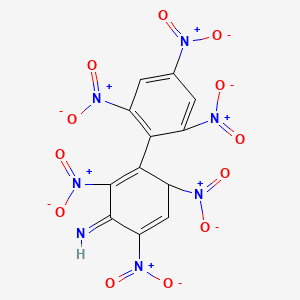
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)

![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
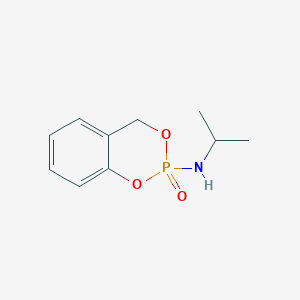
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
